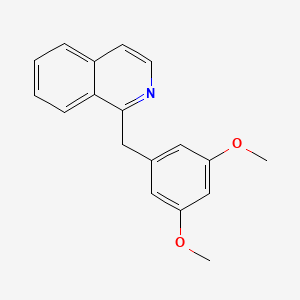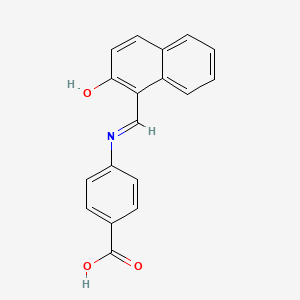
4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid is an organic compound with the molecular formula C18H13NO3 and a molecular weight of 291.309 g/mol This compound is known for its unique structure, which includes a naphthyl group and a benzoic acid moiety connected through a methyleneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthyl ring can be oxidized to form quinone derivatives.
Reduction: The methyleneamino linkage can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid, particularly in its role as an HDAC inhibitor, involves binding to the active site of the enzyme and blocking its activity. This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell growth . The compound’s molecular targets include HDAC enzymes, and its pathways involve the regulation of gene transcription.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid: Similar structure but with the methyleneamino linkage at a different position.
4-(2-Hydroxy-6-(trimethylsilyl)-1-naphthylazo)benzoic acid: Contains a trimethylsilyl group, which can affect its chemical properties.
Uniqueness
4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit HDAC enzymes sets it apart from other similar compounds, making it a valuable candidate for further research in cancer therapy .
Properties
CAS No. |
796-48-5 |
|---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C18H13NO3/c20-17-10-7-12-3-1-2-4-15(12)16(17)11-19-14-8-5-13(6-9-14)18(21)22/h1-11,20H,(H,21,22) |
InChI Key |
VZEJBHQYZBEMMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



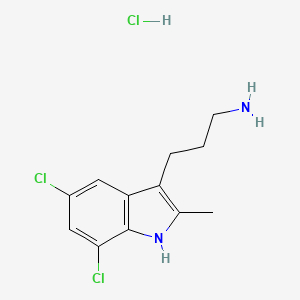
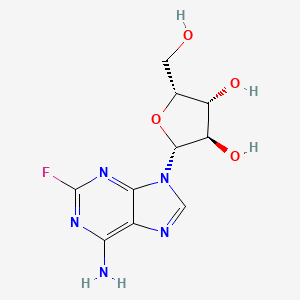
![12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B15063636.png)
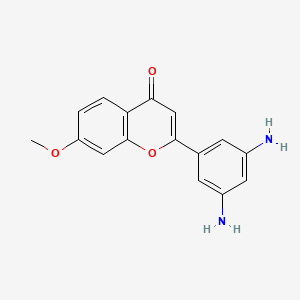

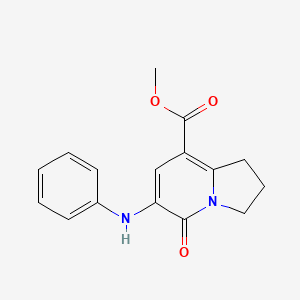
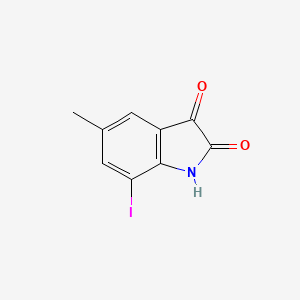
![3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15063667.png)

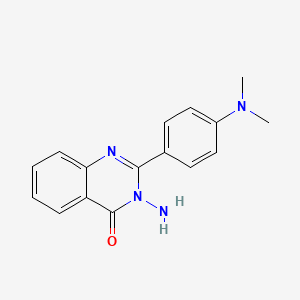

![Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15063689.png)
